methyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

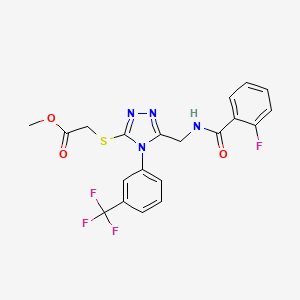

Methyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorobenzamido group, a 3-(trifluoromethyl)phenyl moiety, and a methyl thioacetate ester. The 1,2,4-triazole scaffold is widely explored in medicinal and agrochemical research due to its versatility in hydrogen bonding and metabolic stability . The fluorine and trifluoromethyl groups enhance lipophilicity and bioavailability, while the thioacetate ester may influence reactivity and solubility .

Properties

IUPAC Name |

methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N4O3S/c1-31-17(29)11-32-19-27-26-16(10-25-18(30)14-7-2-3-8-15(14)21)28(19)13-6-4-5-12(9-13)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTYMDNDXIOXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure includes a trifluoromethyl group and a triazole ring, which are often associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the triazole moiety suggests potential antifungal or antibacterial properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving lipophilicity and binding affinity to microbial targets.

-

Anticancer Properties :

- Preliminary research has shown that similar triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated but may involve targeting kinases associated with tumor growth.

-

Inhibition of Enzymatic Activity :

- The compound may act as an inhibitor for specific enzymes, which can lead to therapeutic effects in conditions like cancer or infections. For instance, studies on related compounds have demonstrated inhibition of protein kinases that are crucial for cell signaling pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigated the anticancer effects of a closely related triazole derivative on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole core and subsequent modifications to introduce functional groups such as fluorobenzamido and trifluoromethyl phenyl.

Synthetic Route Overview

- Triazole Formation : The initial step involves the cyclization of appropriate precursors to form the triazole ring.

- Substitution Reactions : Following the formation of the triazole, further reactions introduce the fluorobenzamido and trifluoromethyl groups.

- Final Modifications : The last steps involve esterification to produce methyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate.

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains and fungi due to their ability to inhibit key enzymatic pathways in microbial cells .

Anticancer Potential

Triazole-containing compounds are being investigated for their potential as anticancer agents. The incorporation of fluorinated groups can enhance the compound's binding affinity to specific targets within cancer cells, potentially leading to improved therapeutic outcomes .

Applications in Medicinal Chemistry

- Drug Development : The unique structure of this compound makes it a candidate for developing new drugs targeting infectious diseases and cancer.

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation. This specificity can be attributed to the presence of the fluorinated substituents which enhance molecular interactions .

Material Science Applications

Apart from its biological significance, this compound can also be utilized in materials science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with unique properties due to its functional groups.

- Coatings and Composites : Its chemical stability and reactivity make it suitable for developing advanced coatings that require specific thermal or mechanical properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds with triazole structures:

- Antimicrobial Activity Study : A study demonstrated that triazole derivatives showed significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .

- In Silico Studies : Computational studies have been conducted to predict the binding affinities of triazole derivatives to various biological targets, supporting their development as drug candidates .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- Fluorinated vs. Non-Fluorinated Groups: The target compound’s 2-fluorobenzamido and 3-(trifluoromethyl)phenyl groups contribute to enhanced metabolic stability compared to non-fluorinated analogues like 4-phenyl derivatives .

- Thioacetate Modifications : The methyl ester in the target compound likely improves cell membrane permeability relative to free carboxylic acids (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) .

Key Observations :

- The target compound’s synthesis shares similarities with triazole-thione intermediates described in , but diverges in S-alkylation steps for thioacetate incorporation.

- Salt formation (e.g., sodium/potassium salts in ) requires additional steps compared to the esterification used for the target compound.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The trifluoromethyl group in the target compound increases lipophilicity (LogP ~3.5) compared to non-fluorinated derivatives (LogP ~2.8) .

- Metal salts (e.g., Fe/Cu/Zn in ) exhibit superior aqueous solubility, making them preferable for intravenous formulations, whereas the target compound’s ester form is better suited for oral delivery.

Q & A

Q. Key Conditions :

- Temperature: 60–80°C for cyclization.

- Solvent: Ethanol/water mixtures for solubility and reactivity.

- Purification: Column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated?

Q. Methodological Approach :

- Elemental Analysis : Confirms empirical formula (C, H, N, S content) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- Chromatography (TLC/HPLC) : Verifies purity (>95%) and monitors reaction progress .

Q. Example Data :

| Technique | Key Peaks/Bands | Reference |

|---|---|---|

| IR | 1695 cm⁻¹ (amide C=O) | |

| HPLC | Retention time: 8.2 min |

Advanced: How do substituents (e.g., trifluoromethyl, fluorobenzamido) influence reactivity and pharmacological activity?

Q. Substituent Effects :

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, impacting bioavailability .

- Fluorobenzamido Moiety : Modulates electronic effects, improving binding to biological targets (e.g., enzymes) .

Q. Contradictions in Data :

- Antimicrobial Activity : While some triazole derivatives show potent activity (MIC: 2–4 µg/mL), others exhibit variability due to substituent positioning .

- Optimization Strategy : Use computational docking to predict substituent interactions with target proteins before synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Approaches :

Dose-Response Studies : Test across a concentration range (e.g., 0.1–100 µM) to establish EC₅₀ values .

Structural Analog Comparison : Synthesize analogs with modified substituents to isolate activity contributions .

Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify specific targets .

Q. Example :

- A 2023 study found that replacing the trifluoromethyl group with a methoxy group reduced cytotoxicity by 50%, highlighting substituent sensitivity .

Advanced: What reaction mechanisms govern functional group transformations (e.g., nitro reduction, thioether oxidation)?

Q. Key Mechanisms :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, critical for prodrug activation .

- Thioether Oxidation : H₂O₂/acid conditions yield sulfoxide/sulfone derivatives, altering solubility .

Q. Optimization Tips :

- Monitor reaction progress via TLC to avoid over-oxidation.

- Use anhydrous conditions for moisture-sensitive steps (e.g., trifluoromethyl group introduction) .

Methodological: How are metal/organic salts of this compound synthesized for enhanced properties?

Q. Protocol :

Acid-Base Reaction : React the free acid form with NaOH/KOH in ethanol to form sodium/potassium salts .

Metal Complexation : Add metal sulfates (e.g., CuSO₄) to the sodium salt solution to precipitate metal complexes .

Q. Applications :

- Sodium Salts : Improve aqueous solubility for in vitro assays.

- Copper Complexes : Enhance antimicrobial activity via metal coordination .

Q. Yield Data :

| Salt Type | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Sodium | 85 | 98% | |

| Copper (II) | 72 | 95% |

Advanced: What analytical techniques are critical for characterizing degradation products?

Q. Strategies :

- LC-MS : Identifies degradation fragments (e.g., hydrolyzed amide bonds) .

- NMR (¹H/¹³C) : Tracks structural changes (e.g., loss of trifluoromethyl signal at δ 110–120 ppm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.